1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
This compound features a 1-benzyl-3,5-dimethylpyrazole core linked via a sulfonyl group to a piperidin-4-yl moiety, which is further connected to a 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine group. Though direct biological data for this compound are unavailable, structurally related analogs demonstrate antiproliferative activity and modulation of pathways like mTORC1 and autophagy .
Properties
IUPAC Name |
1-[1-(1-benzyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N6O2S/c1-20-26(21(2)36(32-20)19-22-6-4-3-5-7-22)39(37,38)35-12-10-24(11-13-35)33-14-16-34(17-15-33)25-9-8-23(18-31-25)27(28,29)30/h3-9,18,24H,10-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTIOYQSQOTMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : It contains a piperazine ring, which is common in many pharmaceuticals.
- Substituents : The presence of a benzyl group and a trifluoromethyl pyridine enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several pathways:
- Inhibition of mTORC1 : Similar compounds have shown the ability to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and metabolism. This inhibition can lead to increased autophagy, a cellular process that removes damaged components and can suppress tumor growth .
- Autophagy Modulation : By influencing autophagic processes, the compound may help in cancer therapy by enhancing the degradation of oncogenic proteins and promoting cell death in cancer cells .
- Anti-inflammatory Activity : Compounds with similar pyrazole structures have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which play significant roles in inflammation .
Antiproliferative Effects
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain analogs showed submicromolar activity against MIA PaCa-2 pancreatic cancer cells, indicating strong potential as anticancer agents .
Autophagy and Cancer
The modulation of autophagy appears to be a crucial mechanism for the anticancer effects of this compound. Studies have shown that it can disrupt autophagic flux by interfering with mTORC1 reactivation, leading to the accumulation of LC3-II, a marker for autophagy . This suggests that compounds like this one could be developed into novel therapies targeting autophagic pathways in cancer treatment.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated their ability to reduce mTORC1 activity and enhance autophagy in pancreatic cancer cells .
- Case Study 2 : Research on pyrazole derivatives indicated their potential as selective COX-II inhibitors with minimal ulcerogenic effects compared to traditional NSAIDs like Celecoxib . This suggests that the compound may also have therapeutic applications in treating inflammatory diseases.
Summary Table of Biological Activities
Comparison with Similar Compounds
Pyrazole Sulfonamide Derivatives
- Compound 23 (): Contains a 3,5-dimethylpyrazole-sulfonyl-piperidine linked to pyrazine. Unlike the target compound, it lacks the benzyl group and trifluoromethyl pyridine, resulting in reduced steric bulk and altered electronic properties. Synthesis yield: 50% .
- 1-(1-Ethyl-3,5-dimethylpyrazol-4-ylsulfonyl)piperazine (): Piperazine-based with an ethyl substituent on the pyrazole. Molecular weight (272.37 g/mol) is lower than the target compound, likely due to the absence of the benzyl and trifluoromethyl groups .
- MR-S1-19 (): Features a 3,5-dimethylpyrazole-sulfonyl-piperidine linked to a benzimidazole-ethoxyethyl group.
Piperazine/Trifluoromethyl Pyridine Derivatives
- 1-{1-[(3-Methylisoxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (): Shares the 5-trifluoromethylpyridin-2-yl-piperazine moiety but replaces the pyrazole-sulfonyl group with an isoxazole-methyl linker. This structural variation may influence target selectivity .
Data Tables
Table 2. Substituent Impact on Activity
Research Findings and Implications
- Antiproliferative Potential: The benzyl-pyrazole-sulfonyl motif (as in ) correlates with mTORC1 inhibition and autophagy modulation, suggesting similar mechanisms for the target compound .
- SAR Insights : Bulkier groups (e.g., benzyl, trifluoromethyl) improve activity, while smaller substituents (ethyl) reduce potency .
- Synthetic Feasibility : Analogous synthesis routes () support scalability, though yields vary widely (42–71%) depending on substituents .
Q & A
Q. What are the optimal reaction conditions for introducing the sulfonyl group during synthesis?
The sulfonylation step typically involves reacting the pyrazole precursor (e.g., 1-benzyl-3,5-dimethyl-1H-pyrazole) with a sulfonating agent like sulfur trioxide-triethylamine complex in anhydrous dichloromethane at 0–5°C. Post-reaction, the mixture is stirred at room temperature for 12–18 hours, followed by quenching with ice water and extraction with ethyl acetate. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can NMR spectroscopy confirm the regioselectivity of the pyrazole ring substitution?
Use -NMR to identify proton environments:
- The benzyl group’s aromatic protons appear as a multiplet (δ 7.2–7.4 ppm).
- Methyl groups on the pyrazole ring show singlets (δ 2.1–2.3 ppm for C3 and C5 positions).
- -NMR can distinguish sulfonyl-linked carbons (δ 110–115 ppm for pyrazole C4; δ 50–55 ppm for piperidine sulfonyl attachment) .
Q. What solvent systems are suitable for solubility testing of this compound?
Screen polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by aqueous-organic mixtures (e.g., PBS buffer:acetonitrile 70:30 v/v). Turbidity assays at 25°C and 37°C under agitation (500 rpm) can quantify kinetic solubility. Poor solubility in PBS may necessitate prodrug strategies or salt formation .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for optimizing bioactivity?
- Core modifications : Replace the trifluoromethylpyridine moiety with chloropyridine or methylpyrimidine to assess electronic effects.
- Linker variations : Test piperazine vs. homopiperazine or rigidify the piperidine ring with spirocyclic groups.
- Assays : Use enzyme-linked immunosorbent assays (ELISAs) for target binding (e.g., kinase inhibition) and cell viability assays (MTT) for cytotoxicity profiling .
Q. What computational methods predict binding affinity to neurological targets (e.g., 5-HT receptors)?
- Perform molecular docking (AutoDock Vina) using crystal structures of human 5-HT receptors (PDB ID: 6XHM).
- Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability. Key interactions: Sulfonyl oxygen with Arg67, pyridine nitrogen with Tyr72 .
Q. How to resolve contradictions in reported solubility data across experimental batches?
- Analyze polymorphic forms via X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
- If amorphous content is high (>20%), employ spray drying with polyvinylpyrrolidone (PVP K30) to stabilize the amorphous phase .
Data Contradiction Analysis
Q. Why do in vitro bioactivity results vary between kinase inhibition assays?
- Assay conditions : ATP concentration (1 mM vs. 10 μM) can alter IC values. Standardize using the ADP-Glo™ Kinase Assay.
- Enzyme sources : Recombinant human kinases (e.g., JAK2 vs. EGFR) may exhibit differential sensitivity to sulfonyl-piperazine scaffolds. Cross-validate with cellular phosphorylation assays (Western blot) .
Q. How to address discrepancies in reported synthetic yields for the piperidine-piperazine coupling step?
- Catalyst optimization : Compare palladium-catalyzed Buchwald-Hartwig amination (yields 60–70%) vs. copper(I)-mediated Ullmann coupling (yields 40–50%).
- Purification : Use preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate the product from dimeric byproducts .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Sulfonylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial) | Prevents decomposition |
| Reaction Time | 18 hours | >90% conversion |
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
Q. Table 2. SAR Findings for Trifluoromethylpyridine Analogues
| Substituent | IC (μM) vs. JAK2 | LogP |
|---|---|---|
| -CF (parent) | 0.45 ± 0.02 | 3.2 |
| -Cl | 1.10 ± 0.15 | 2.8 |
| -OCH | >10 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
